molecular formula C7H16ClNO3 B2435668 4,4-Dimethoxypiperidin-3-ol hydrochloride CAS No. 1909309-19-8

4,4-Dimethoxypiperidin-3-ol hydrochloride

Cat. No. B2435668
CAS RN: 1909309-19-8
M. Wt: 197.66
InChI Key: YEHXRLQKOIUUKU-UHFFFAOYSA-N
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Description

4,4-Dimethoxypiperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1909309-19-8 . It has a molecular weight of 197.66 and its IUPAC name is 4,4-dimethoxypiperidin-3-ol hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 4,4-Dimethoxypiperidin-3-ol hydrochloride is 1S/C7H15NO3.ClH/c1-10-7(11-2)3-4-8-5-6(7)9;/h6,8-9H,3-5H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4,4-Dimethoxypiperidin-3-ol hydrochloride is a powder . It has a molecular weight of 197.66 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis and stereochemistry of related compounds like 1,3-dimethylpiperidin-4-ols and their derivatives have been extensively studied. These studies include the synthesis of various esters and an analysis of their configurations and preferred conformations based on specific characteristics such as 4-methine and 4-hydroxyl p.m.r. This research provides valuable insights into the structural properties of similar compounds like 4,4-Dimethoxypiperidin-3-ol hydrochloride (Casy & Jeffery, 1972).

Pharmacological Studies

  • Although detailed pharmacological studies specific to 4,4-Dimethoxypiperidin-3-ol hydrochloride are limited, research on related compounds has been conducted. For instance, a study on bis-(1-carbo-β-diethylaminoethoxy)-1-phenylcyclopentane)-ethane disulfonate, which has structural similarities, showed antitussive activity and other pharmacological properties (Toner & Macko, 1952).

Asymmetric Hydrogenation Studies

  • Research involving optically pure compounds and their synthesis, such as (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, contributes to understanding the preparation of compounds like 4,4-Dimethoxypiperidin-3-ol hydrochloride. Such studies involve asymmetric hydrogenation, which is a critical process in synthesizing chiral compounds (O'reilly, Derwin & Lin, 1990).

Chemical and Physical Properties

  • In-depth studies of the chemical and physical properties of similar compounds, such as the photochemical dimerization of various aminopyridines, provide foundational knowledge for understanding the behavior and potential applications of 4,4-Dimethoxypiperidin-3-ol hydrochloride (Taylor & Kan, 1963).

Biological Evaluation and MAO Inhibitors

  • Investigations into the synthesis and biological evaluation of amino acid derivatives, including those with 4,6-dimethoxy-, 4,6-dipiperidino- and 4,6-dimorpholino-1,3,5-triazin-2-yl groups, provide insights into the potential biological activities of 4,4-Dimethoxypiperidin-3-ol hydrochloride. These studies especially focus on the inhibition of monoamine oxidase, a key area in neuropharmacology (Khattab et al., 2015).

Applications in Chemistry and Pharmacology

  • The broader applications of compounds structurally related to 4,4-Dimethoxypiperidin-3-ol hydrochloride in various fields of chemistry and pharmacology, such as the synthesis of polyhalogenated 4,4'-bipyridines, provide a context for understanding its potential uses. These studies contribute to the knowledge of synthetic methods and reactivities essential for pharmaceutical and chemical research (Abboud et al., 2010).

Safety and Hazards

The safety information for 4,4-Dimethoxypiperidin-3-ol hydrochloride indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,4-dimethoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-10-7(11-2)3-4-8-5-6(7)9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXRLQKOIUUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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